molecular formula C12H11Cl2NO B12645110 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol

3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12645110
M. Wt: 256.12 g/mol
InChI Key: WWOCLUPNONGJDW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3,5-dichlorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired methanol derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and selectivity in various chemical and biological contexts.

Properties

Molecular Formula

C12H11Cl2NO

Molecular Weight

256.12 g/mol

IUPAC Name

(3,5-dichlorophenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C12H11Cl2NO/c1-15-4-2-3-11(15)12(16)8-5-9(13)7-10(14)6-8/h2-7,12,16H,1H3

InChI Key

WWOCLUPNONGJDW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=CC(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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